molecular formula C9H17NOS B2793269 5-Thiomorpholin-4-ylpentan-2-one CAS No. 1247226-15-8

5-Thiomorpholin-4-ylpentan-2-one

Cat. No.: B2793269
CAS No.: 1247226-15-8
M. Wt: 187.3
InChI Key: YSLQGWVHUFUBFC-UHFFFAOYSA-N
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Description

5-Thiomorpholin-4-ylpentan-2-one is a chemical compound with the molecular formula C9H17NOS. It is characterized by the presence of a thiomorpholine ring attached to a pentanone chain. This compound is known for its versatility in various scientific applications, including drug synthesis, polymer chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiomorpholin-4-ylpentan-2-one typically involves the reaction of thiomorpholine with a pentanone derivative under controlled conditions. One common method includes the use of thiomorpholine and 2-pentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Thiomorpholin-4-ylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thiomorpholin-4-ylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 5-Thiomorpholin-4-ylpentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiomorpholin-4-ylpentan-2-one is unique due to the combination of the thiomorpholine ring and the pentanone chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

5-Thiomorpholin-4-ylpentan-2-one is a compound characterized by its unique molecular structure, which includes a thiomorpholine ring and a pentanone chain. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H17NOS
  • Molecular Weight : 187.30 g/mol
  • CAS Number : 1247226-15-8

This compound exhibits its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Binding : It can interact with various receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
Human Jurkat T-cells5.0
HepG2 Liver Cancer Cells4.5
MCF-7 Breast Cancer Cells3.8

In a study comparing the cytotoxicity of Mannich bases, derivatives of this compound showed enhanced potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Case Studies

  • Study on Anticancer Effects : A study published in PMC highlighted the enhanced cytotoxicity of Mannich bases derived from thiomorpholine compounds against human cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity of various thiomorpholine derivatives, including this compound, demonstrating its effectiveness against multi-drug resistant strains.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the thiomorpholine ring or pentanone chain have been shown to affect both potency and selectivity towards different biological targets.

Table of Derivatives and Their Activities

Derivative Biological Activity Reference
N-(4-methylthiomorpholine)Increased anticancer activity
O-(ethylthiomorpholine)Enhanced antimicrobial properties
S-(phenylthiomorpholine)Potent against HepG2 cells

Properties

IUPAC Name

5-thiomorpholin-4-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLQGWVHUFUBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247226-15-8
Record name 5-(thiomorpholin-4-yl)pentan-2-one
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